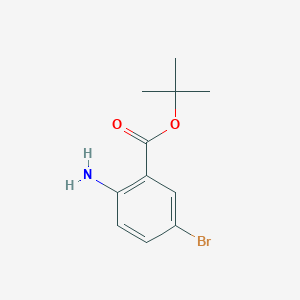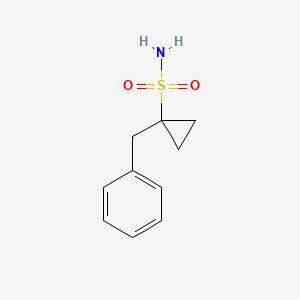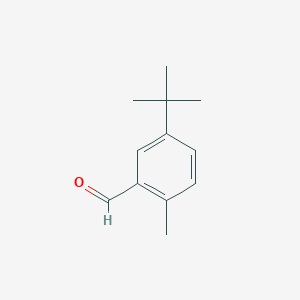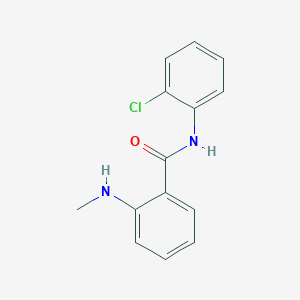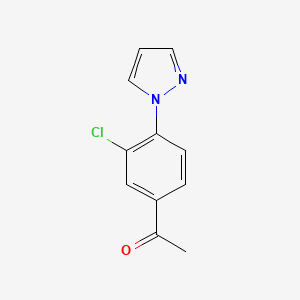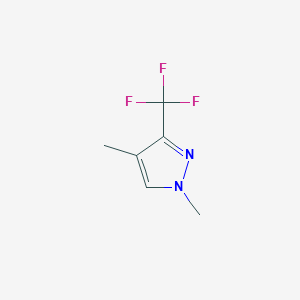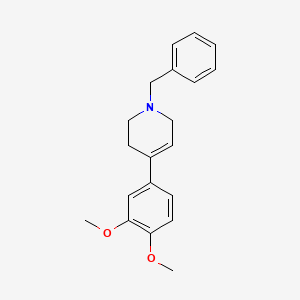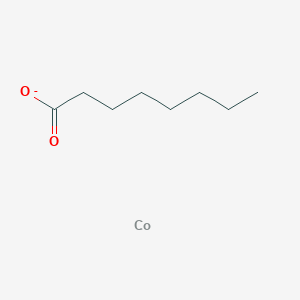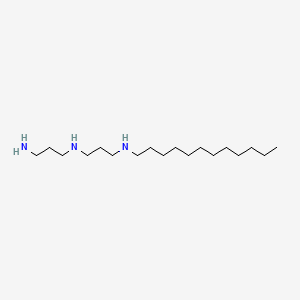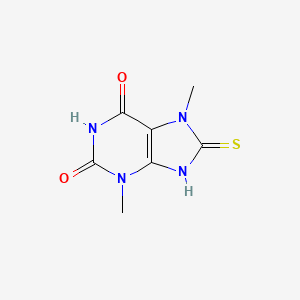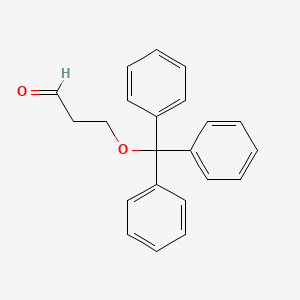
5-(Trimethylsilyl)quinoline
概要
説明
5-(Trimethylsilyl)quinoline is a compound that has a quinoline structure with a trimethylsilyl group attached . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a topic of interest in both academia and industry . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of 5-(Trimethylsilyl)quinoline consists of a quinoline core with a trimethylsilyl group attached . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Quinoline compounds, including 5-(Trimethylsilyl)quinoline, can undergo various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .科学的研究の応用
Catalytic Applications
Cyanation of Quinoline Derivatives : 5-(Trimethylsilyl)quinoline has been used in oxidative C-H cyanation processes. In the presence of vanadium-containing heteropoly acids, cyanation preferentially occurs at the 4-position of quinoline derivatives, producing 4-cyanoquinolines (Yamaguchi et al., 2015).
Synthesis of Polysubstituted Indoles and Quinolines : Utilization of 2-ethynylanilines with a trimethylsilyl group leads to the formation of polysubstituted quinoline derivatives through an indium-promoted intermolecular dimerization (Sakai et al., 2008).
Synthesis of Complex Molecules
Pyrrolo[2,3-b]quinolines : Palladium-catalyzed heteroannulation using 1-trimethylsilyl internal alkynes and 2-amino-3-iodoquinoline derivatives produces pyrrolo[2,3-b]quinolines, with the trimethylsilyl group adjacent to the nitrogen atom in the pyrrole ring (Gee, Lee, & Yum, 2003).
Synthesis of Silicon-Containing Quinolines : A facile synthesis method using trimethylsilyl cyanide and zinc iodide catalysis has been developed to create silicon-containing trimethylsilylated quinolines (Dalavai & Khan, 2020).
Analytical Chemistry Applications
- Gas Chromatography of α-Keto Acids : O-trimethylsilyl (TMS) quinoxalinols, including derivatives from 5-(Trimethylsilyl)quinoline, are used in the gas chromatography of α-keto acids due to their stability and absence of stereoisomerism (Langenbeck, Möhring, & Dieckmann, 1975).
Miscellaneous Applications
Tetrahydrobenzo[g]quinolines Synthesis : Gold(I)-catalyzed cyclization of certain trimethylsilyl-containing compounds leads to the formation of tetrahydrobenzo[g]quinolines, significant in natural compounds (Nejrotti et al., 2019).
Substituted Pyridines and Quinolines Synthesis : Ruthenium-catalyzed conversion of amides to substituted pyridines and quinolines involves direct conversion to corresponding trimethylsilyl alkynyl imines (Movassaghi & Hill, 2006).
作用機序
While the specific mechanism of action for 5-(Trimethylsilyl)quinoline is not mentioned in the retrieved papers, quinolones, a class of compounds that includes quinoline derivatives, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
trimethyl(quinolin-5-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NSi/c1-14(2,3)12-8-4-7-11-10(12)6-5-9-13-11/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKWUPQALNWMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497385 | |
| Record name | 5-(Trimethylsilyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trimethylsilyl)quinoline | |
CAS RN |
67532-97-2 | |
| Record name | 5-(Trimethylsilyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



